molecular formula C20H23NOS B1613975 2,6-Dimethyl-4'-thiomorpholinomethyl benzophenone CAS No. 898782-77-9

2,6-Dimethyl-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1613975
CAS No.: 898782-77-9
M. Wt: 325.5 g/mol
InChI Key: IDPOJAIKOLCHMQ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4'-thiomorpholinomethyl benzophenone (DMTMB) is an organic compound belonging to the class of benzophenones. It is a yellow crystalline solid with a molecular formula of C19H20N2OS and a molecular weight of 324.44 g/mol. DMTMB is soluble in organic solvents and is used in the synthesis of various organic compounds.

Scientific Research Applications

Photocrosslinking Applications

Benzophenones are notable for their photocrosslinking capabilities, which are invaluable in biological research. For instance, they have been utilized in the in vivo incorporation of unnatural amino acids into proteins within Escherichia coli. This process enables the efficient crosslinking of protein subunits upon irradiation, a technique that can significantly aid in the study of protein interactions both in vitro and in vivo (Chin et al., 2002).

Photochemical Properties in Biological Chemistry

The unique photochemical properties of benzophenones, including their ability to form a biradicaloid triplet state and abstract hydrogen atoms from accessible C-H bonds, make them highly sought after in biological chemistry, bioorganic chemistry, and material science. These properties are exploited in various applications, such as binding/contact site mapping, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).

Environmental Applications

Research on the removal of benzophenone-4 from water using tertiary amine-functionalized adsorption resins demonstrates the environmental relevance of benzophenone derivatives. This method showcases a novel, environmentally friendly approach to addressing the pollution caused by anti-UV products in aquatic environments, highlighting the versatility of benzophenone derivatives in environmental science (Zhou et al., 2018).

Antitumor Activity

Benzophenone derivatives, including those with morpholino and thiomorpholino groups, have been synthesized and evaluated for their cytotoxic and antitumor activities. Such studies have revealed significant antitumor activity against specific cancer cell lines, underlining the potential of benzophenone derivatives in the development of new anticancer agents (Kumazawa et al., 1997).

Properties

IUPAC Name

(2,6-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-4-3-5-16(2)19(15)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPOJAIKOLCHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642920
Record name (2,6-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-77-9
Record name Methanone, (2,6-dimethylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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